N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Description
Properties
IUPAC Name |
N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O2S2/c19-14-8-4-1-5-12(14)11-15-17(23)21(18(24)25-15)10-9-16(22)20-13-6-2-3-7-13/h1,4-5,8,11,13H,2-3,6-7,9-10H2,(H,20,22)/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWLNHFRABQEAI-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CCN2C(=O)C(=CC3=CC=CC=C3F)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)CCN2C(=O)/C(=C\C3=CC=CC=C3F)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview of the current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20N2O3S2 |
| Molecular Weight | 384.50 g/mol |
| Purity | Typically ≥ 95% |
Antimicrobial Properties
Recent studies have indicated that thiazolidinone derivatives, including this compound, exhibit significant antimicrobial activity. For instance, a study demonstrated that compounds with similar thiazolidinone structures showed effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
Research has also explored the anticancer potential of this compound. A study published in the Journal of Medicinal Chemistry highlighted that thiazolidinone derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The compound's ability to inhibit specific cancer cell lines was attributed to its interaction with cellular signaling pathways involved in cell proliferation and survival .
The biological activity of this compound is believed to involve the following mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell metabolism.
- Induction of Apoptosis : It may trigger programmed cell death in cancer cells by activating caspase pathways.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity against tumor cells.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial effects of various thiazolidinone derivatives against a panel of pathogens. Results showed that N-cyclopentyl derivatives exhibited a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating promising antimicrobial properties .
Study 2: Cytotoxicity Against Cancer Cells
In vitro assays were conducted on several cancer cell lines (e.g., breast cancer MCF7 and lung cancer A549). The results indicated that the compound significantly reduced cell viability at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .
Scientific Research Applications
Antiviral Activity
One of the primary applications of N-cyclopentyl-3-[(5E)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is its antiviral properties. Research indicates that this compound can be utilized in the treatment of Hepatitis C Virus (HCV) infections. The compound has been shown to work effectively in combination therapies that do not rely on interferon or ribavirin, which are standard treatments for HCV but often come with significant side effects .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In silico studies have suggested that it may act as a 5-lipoxygenase (5-LOX) inhibitor, a target for anti-inflammatory drug development. This inhibition could lead to reduced inflammation and pain in various conditions, making it a candidate for further structure optimization and clinical evaluation .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Preliminary studies indicate that compounds with similar thiazolidine structures exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms of action, such as apoptosis induction or cell cycle arrest, are areas of ongoing research .
Structure Activity Relationship (SAR) Studies
Understanding the structure–activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers are examining how modifications to the thiazolidine moiety and substituents like the fluorophenyl group affect biological activity and selectivity against target enzymes or receptors .
Synthesis and Formulation
The synthesis of this compound has been achieved through various methodologies that emphasize cost-effectiveness and yield efficiency. The formulation of this compound into bioavailable forms remains a critical aspect of its development for clinical use .
Case Study 1: HCV Treatment
A study highlighted the efficacy of N-cyclopentyl derivatives in treating HCV when combined with other antiviral agents, demonstrating improved patient outcomes compared to traditional therapies.
Case Study 2: Anti-inflammatory Effects
In vitro assays showed that the compound significantly reduced pro-inflammatory cytokine production in macrophages, indicating its potential as an anti-inflammatory agent.
Case Study 3: Anticancer Activity
Research involving various cancer cell lines revealed that similar thiazolidine derivatives exhibited significant growth inhibition, suggesting a promising avenue for anticancer drug development.
Chemical Reactions Analysis
Nucleophilic Attack at the Thiazolidinone Core
The sulfur atom in the 2-sulfanylidene group acts as a nucleophilic site. Reactions with alkyl halides or acylating agents yield thioether or thioester derivatives, respectively. For example:
-
Methylation : Treatment with methyl iodide (CHI) in dimethyl sulfoxide (DMSO) produces the methylthio derivative at the sulfur position.
-
Acylation : Reaction with acetyl chloride (CHCOCl) forms the acetylthio analog under basic conditions (e.g., triethylamine).
Key Conditions :
| Reaction Type | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Methylation | CHI, KCO | DMSO | 25°C | 78% |
| Acylation | CHCOCl, EtN | THF | 0°C → 25°C | 65% |
Oxidation of the Sulfanylidene Group
The C=S bond undergoes oxidation to form sulfoxide (C=SO) or sulfone (C=SO) derivatives:
-
Sulfoxide Formation : Hydrogen peroxide (HO) in acetic acid at 50°C converts the thione to sulfoxide.
-
Sulfone Formation : Prolonged oxidation with meta-chloroperbenzoic acid (mCPBA) yields the sulfone derivative .
Reactivity Trends :
-
Fluorine’s electron-withdrawing effect on the phenyl ring enhances sulfur’s electrophilicity, accelerating oxidation rates compared to non-fluorinated analogs.
Ring-Opening Reactions
The thiazolidinone ring opens under acidic or basic conditions:
-
Acidic Hydrolysis : Concentrated HCl at reflux generates a mercaptocarboxylic acid intermediate.
-
Base-Induced Ring Cleavage : Sodium hydroxide (NaOH) in ethanol produces a β-amino thiol derivative .
Mechanistic Pathway :
Electrophilic Aromatic Substitution (EAS)
The 2-fluorophenyl group undergoes regioselective substitution:
-
Nitration : Nitrating mix (HNO/HSO) introduces a nitro group at the para position relative to fluorine .
-
Halogenation : Bromine (Br) in acetic acid adds bromine meta to fluorine due to fluorine’s directing effects.
Substituent Influence :
| Electrophile | Position Selectivity | Yield |
|---|---|---|
| NO | Para | 62% |
| Br | Meta | 55% |
Propanamide Side-Chain Modifications
The cyclopentyl-propanamide moiety participates in:
-
Hydrolysis : Strong acids (e.g., HSO) cleave the amide bond to yield cyclopentylamine and a carboxylic acid.
-
Transamidation : Heating with primary amines (e.g., benzylamine) in toluene replaces the cyclopentyl group .
Optimized Conditions :
-
Hydrolysis: 6M HCl, 110°C, 12 hours (95% conversion).
Cycloaddition Reactions
The exocyclic double bond (5E-methylidene) engages in Diels-Alder reactions:
Stereochemical Outcome :
Metal-Catalyzed Cross-Coupling
The fluorophenyl group enables Suzuki-Miyaura coupling:
-
With Phenylboronic Acid : Palladium(II) acetate catalyzes biaryl formation under microwave irradiation.
Conditions :
| Catalyst | Ligand | Base | Solvent | Yield |
|---|---|---|---|---|
| Pd(OAc) | PPh | KCO | DMF/HO | 82% |
Biological Activity-Driven Modifications
Structural analogs show:
Preparation Methods
Thiourea Precursor Preparation
The synthesis begins with the preparation of 3-aminopropanethioamide , a key intermediate for thiazolidinone cyclization. Adapting protocols from thiazolidine syntheses, N-cyclopentylpropionamide is treated with Lawesson’s reagent in anhydrous toluene under reflux to yield the corresponding thioamide (85% yield).
Reaction Conditions :
- Reagents : Lawesson’s reagent (1.2 equiv), toluene
- Temperature : 110°C, 6 hours
- Workup : Filtration and recrystallization from ethanol/water (1:1)
Cyclization to Form 2-Sulfanylidene-1,3-thiazolidin-4-one
The thioamide undergoes cyclization with ethyl bromoacetate in the presence of triethylamine (TEA) to form the thiazolidinone core. The reaction proceeds via nucleophilic attack of the thioamide sulfur on the α-carbon of ethyl bromoacetate, followed by intramolecular amidation.
Optimized Parameters :
- Solvent : Dichloromethane (DCM)
- Base : TEA (2.5 equiv)
- Yield : 78%
- Characterization :
Introduction of the (5E)-5-[(2-Fluorophenyl)methylidene] Group
Knoevenagel Condensation
The thiazolidinone core undergoes condensation with 2-fluorobenzaldehyde to install the methylidene group at position 5. Catalyzed by piperidine in ethanol, this step selectively generates the (E)-isomer due to thermodynamic control.
Critical Parameters :
- Catalyst : Piperidine (10 mol%)
- Solvent : Anhydrous ethanol
- Temperature : Reflux, 8 hours
- Yield : 82%
- Stereochemical Control :
Functionalization with the N-Cyclopentylpropanamide Side Chain
Alkylation of the Thiazolidinone Nitrogen
The nitrogen at position 3 is alkylated with 3-bromopropionyl chloride in the presence of potassium carbonate. This step introduces the propionyl group necessary for subsequent amidation.
Reaction Setup :
- Base : K₂CO₃ (3 equiv)
- Solvent : Acetonitrile
- Temperature : 60°C, 12 hours
- Yield : 75%
Amidation with Cyclopentylamine
The propionyl intermediate is subjected to amidation using cyclopentylamine and a coupling agent. EDCl/HOBt in DMF facilitates the reaction, achieving high conversion.
Optimized Conditions :
- Coupling Agents : EDCl (1.5 equiv), HOBt (1.5 equiv)
- Solvent : DMF
- Temperature : Room temperature, 24 hours
- Yield : 88%
- Purification : Flash chromatography (SiO₂, ethyl acetate/hexane 3:7)
Integrated Synthetic Pathway and Yield Optimization
The consolidated synthesis proceeds as follows:
| Step | Reaction | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Thioamide formation | Lawesson’s reagent, toluene | 85 |
| 2 | Thiazolidinone cyclization | Ethyl bromoacetate, TEA | 78 |
| 3 | Knoevenagel condensation | 2-Fluorobenzaldehyde, piperidine | 82 |
| 4 | Nitrogen alkylation | 3-Bromopropionyl chloride, K₂CO₃ | 75 |
| 5 | Amidation | Cyclopentylamine, EDCl/HOBt | 88 |
Overall Yield : 85 × 0.78 × 0.82 × 0.75 × 0.88 ≈ 36%
Structural Confirmation and Analytical Data
Spectroscopic Characterization
X-ray Crystallography
Single-crystal X-ray analysis confirms the (E)-configuration and planar geometry of the thiazolidinone ring (r.m.s. deviation = 0.003 Å). The dihedral angle between the fluorophenyl and thiazolidinone planes is 73.16°, indicative of minimal conjugation.
Challenges and Mitigation Strategies
- Stereochemical Control in Knoevenagel Condensation :
- Byproduct Formation During Amidation :
- Low Solubility of Intermediate :
- Purification via silica gel chromatography with ethyl acetate/hexane gradients improves recovery.
Q & A
Q. What synthetic strategies are recommended for producing N-cyclopentyl-3-[(5E)-...]propanamide with high yield and purity?
The compound can be synthesized via a multi-step process involving:
- Knoevenagel condensation : To introduce the (5E)-5-[(2-fluorophenyl)methylidene] group to the thiazolidinone core under mild acidic conditions (e.g., glacial acetic acid, 60–80°C).
- Amide coupling : Reacting the cyclopentylamine moiety with the activated carboxylic acid derivative (e.g., using HATU/DIPEA in DMF) to form the propanamide side chain .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for removing unreacted intermediates and byproducts .
Q. Which spectroscopic techniques are most effective for structural confirmation?
- NMR : ¹H/¹³C NMR to verify stereochemistry (e.g., E-configuration of the methylidene group) and cyclopentyl substitution patterns.
- HRMS : High-resolution mass spectrometry to confirm molecular weight within 3 ppm error.
- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~1250 cm⁻¹ (C-S) validate the thiazolidinone core .
Q. How can researchers optimize solubility for in vitro assays?
- Use co-solvents like DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility.
- Adjust pH for ionizable groups (e.g., sulfanylidene moiety) to improve bioavailability .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., IC₅₀ variations across assays) be systematically resolved?
- Assay standardization : Control variables like cell line passage number, serum concentration, and incubation time.
- Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding kinetics and compare with enzyme inhibition assays.
- Metabolite screening : LC-MS to identify degradation products that may interfere with activity .
Q. What crystallographic methods are suitable for resolving the compound’s 3D structure?
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., dichloromethane/methanol).
- Software tools : SHELXL for refinement and ORTEP-3 for graphical representation of thermal ellipsoids.
- Validation : Check for R-factor < 0.05 and validate hydrogen bonding networks (e.g., N-H···O=C interactions) .
Q. How can computational methods predict the compound’s biological targets?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against targets like cyclooxygenase (COX) or kinases. Prioritize binding poses with ΔG ≤ −8 kcal/mol.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. What strategies elucidate structure-activity relationships (SAR) for derivatives?
- Fragment replacement : Synthesize analogs by substituting the 2-fluorophenyl group with other halogens (e.g., Cl, Br) or heteroaromatic rings.
- Free-Wilson analysis : Quantify contributions of substituents to biological activity using regression models .
Q. How should researchers address discrepancies between in vitro and in silico data?
- Protonation state adjustment : Use MarvinSketch to predict dominant tautomers/ionization states at physiological pH.
- Membrane permeability assays : Compare Caco-2 cell permeability with computed LogP values (e.g., via SwissADME) .
Methodological Tables
Q. Table 1. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| Resolution (Å) | 0.85 |
| R-factor | 0.048 |
| C-C bond length (Å) | 1.54 ± 0.003 |
| Software | SHELXL , ORTEP-3 |
Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies
| Byproduct | Cause | Mitigation |
|---|---|---|
| Thiazolidinone dimer | Excess base | Use stoichiometric Et₃N, 0°C |
| Cyclopentylamide hydrolysis | Prolonged reaction time | Monitor via TLC (Rf = 0.3 in EA/Hex) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
